molecular formula C18H14Cl2N4O3 B15038986 3-(2,4-dichlorophenyl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-(2,4-dichlorophenyl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B15038986
M. Wt: 405.2 g/mol
InChI Key: RLMULWXASVZHBL-ZVBGSRNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-dichlorophenyl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a pyrazole ring substituted with a 2,4-dichlorophenyl group and a hydrazide moiety linked to a 4-hydroxy-3-methoxyphenyl group through a methylene bridge.

Preparation Methods

The synthesis of 3-(2,4-dichlorophenyl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2,4-dichlorobenzaldehyde with 4-hydroxy-3-methoxybenzohydrazide in the presence of an acid catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using reagents like sodium methoxide or potassium tert-butoxide.

    Condensation: It can participate in condensation reactions with various carbonyl compounds to form Schiff bases or hydrazones.

Scientific Research Applications

3-(2,4-dichlorophenyl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorophenyl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses .

Comparison with Similar Compounds

Similar compounds to 3-(2,4-dichlorophenyl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide include:

  • 3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}benzamide
  • 3-[(E)-(3,4-dichlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one
  • 3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}benzonitrile

These compounds share structural similarities, such as the presence of a dichlorophenyl group and a methylene bridge. 3-(2,4-dichlorophenyl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a hydrazide moiety, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C18H14Cl2N4O3

Molecular Weight

405.2 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H14Cl2N4O3/c1-27-17-6-10(2-5-16(17)25)9-21-24-18(26)15-8-14(22-23-15)12-4-3-11(19)7-13(12)20/h2-9,25H,1H3,(H,22,23)(H,24,26)/b21-9+

InChI Key

RLMULWXASVZHBL-ZVBGSRNCSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=C(C=C(C=C3)Cl)Cl)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=NN2)C3=C(C=C(C=C3)Cl)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.